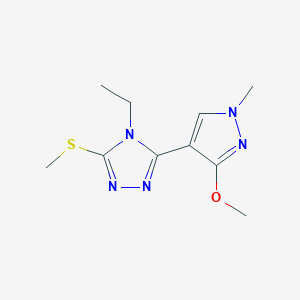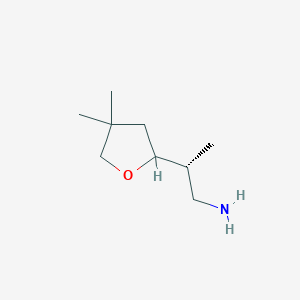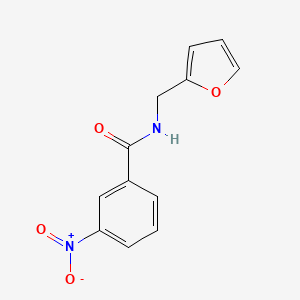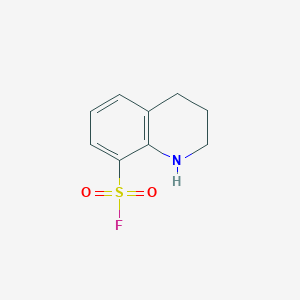![molecular formula C16H15F3N4O2 B2685910 Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380098-03-1](/img/structure/B2685910.png)
Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TFMPM and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of TFMPM involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a disruption in cellular processes. TFMPM has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for the development of new therapeutic agents.
Biochemical and Physiological Effects:
TFMPM has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. TFMPM has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFMPM has been shown to have anti-diabetic effects, reducing blood glucose levels in animal models.
实验室实验的优点和局限性
One of the main advantages of TFMPM is its selectivity for certain enzymes, making it a valuable tool for studying the role of these enzymes in cellular processes. TFMPM is also relatively stable, making it suitable for use in lab experiments. However, TFMPM has some limitations, including its complex synthesis method and limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of TFMPM. One area of interest is the development of new therapeutic agents based on the structure of TFMPM. Researchers are also investigating the use of TFMPM as a tool for studying the role of specific enzymes in disease processes. Additionally, there is ongoing research into the synthesis of TFMPM and related compounds, with the goal of developing more efficient and cost-effective methods for producing these compounds.
Conclusion:
In conclusion, TFMPM is a chemical compound that has significant potential for use in scientific research. Its complex synthesis method and selectivity for certain enzymes make it a valuable tool for studying cellular processes and developing new therapeutic agents. While there are some limitations to its use, ongoing research is exploring new ways to utilize this compound and its derivatives in the future.
合成方法
The synthesis of TFMPM involves a multi-step process that includes the reaction of pyridine-4-carboxaldehyde with trifluoromethylpyrimidine-2-amine to yield a pyridinyl pyrimidine intermediate. This intermediate is then reacted with 1-piperidinemethanamine to produce TFMPM. The overall synthesis method of TFMPM is complex and requires expertise in synthetic chemistry.
科学研究应用
TFMPM has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as kinases and phosphatases, which are involved in various cellular processes. TFMPM has also been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.
属性
IUPAC Name |
pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-3-8-21-15(22-13)25-12-4-9-23(10-5-12)14(24)11-1-6-20-7-2-11/h1-3,6-8,12H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBUQUFFBNHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)


![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)